N-(4-acetylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
N-(4-ACETYLPHENYL)-2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes an acetylphenyl group, a benzenesulfonyl group, and an imidazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the acetylphenyl intermediate. This is typically achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of the Benzenesulfonyl Intermediate: The next step involves the sulfonation of a benzene ring to introduce the benzenesulfonyl group. This can be done using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately through a cyclization reaction involving a dicarbonyl compound and an amine.
Coupling Reactions: The final step involves coupling the acetylphenyl, benzenesulfonyl, and imidazole intermediates through a series of nucleophilic substitution reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where nucleophiles such as amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Sulfides: Formed through reduction reactions
Substituted Imidazoles: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)acetamide
- N-(4-Acetylphenyl)benzenesulfonamide
- N-(4-ACETYLPHENYL)-4-METHOXYBENZAMIDE
Comparison
N-(4-ACETYLPHENYL)-2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C25H21N3O4S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21N3O4S2/c1-17(29)18-12-14-20(15-13-18)26-22(30)16-33-24-25(34(31,32)21-10-6-3-7-11-21)28-23(27-24)19-8-4-2-5-9-19/h2-15H,16H2,1H3,(H,26,30)(H,27,28) |
InChI Key |
WOBLOGIESPOOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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